N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroimidazo[1,2-a]pyridine core and a thiophen-3-yl acetamide moiety
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(11-14-8-10-24-13-14)21-16-6-2-1-5-15(16)17-12-22-9-4-3-7-18(22)20-17/h1-2,5-6,8,10,12-13H,3-4,7,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBNSYRYSMRMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the construction of the tetrahydroimidazo[1,2-a]pyridine core. This can be achieved through a series of reactions, including cyclization and reduction processes. The thiophen-3-yl acetamide moiety is then introduced through acylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds derived from tetrahydroimidazo[1,2-a]pyridine exhibit significant antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making this compound a candidate for developing new antibiotics.
Anticancer Potential : The structural components of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide suggest potential anticancer activity. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell proliferation and survival .
G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical targets in drug development. Research on related compounds has shown that they can modulate receptor activity, influencing physiological responses such as inflammation and pain .
Pharmacological Insights
Mechanism of Action : The pharmacological activity of this compound is likely mediated through its interaction with specific biological targets. For instance:
- Receptor Binding : The imidazo[1,2-a]pyridine structure is known for binding to various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes linked to disease progression in conditions like cancer and bacterial infections.
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science:
- Organic Electronics : The electronic properties of thiophene-based compounds have been exploited in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : Incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability.
Case Studies
Several studies have documented the synthesis and application of related compounds:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine showed significant activity against E. coli and Pseudomonas aeruginosa. This suggests that similar derivatives could be explored for developing new antimicrobial agents.
- Anticancer Research : Investigations into the anticancer properties of imidazo-pyridine derivatives revealed their potential to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
- Material Properties Assessment : Research on thiophene-containing polymers indicated improved electrical conductivity and stability when combined with imidazo-pyridine derivatives. This opens avenues for their use in advanced electronic applications .
Mechanism of Action
The mechanism by which N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Thiophen-3-yl acetamide analogs
Tetrahydroimidazo[1,2-a]pyridine derivatives
Uniqueness: N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
- Molecular Formula : C15H16N4OS
- Molecular Weight : 300.38 g/mol
The structure consists of a tetrahydroimidazo[1,2-a]pyridine moiety linked to a phenyl group and a thiophene acetamide group. This unique combination may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| This compound | Pseudomonas aeruginosa | 20 |
These findings suggest that this compound may possess significant antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of acetamide derivatives has been extensively studied. The compound's structure suggests it could inhibit cyclooxygenase (COX) enzymes:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.041 to 0.768 mol/L against COX-II enzymes. This indicates a potential for anti-inflammatory effects comparable to established drugs like Celecoxib .
The proposed mechanism of action for this compound involves:
- Inhibition of COX Enzymes : The acetamide moiety may form hydrogen bonds with key amino acids in the active site of COX enzymes.
- Disruption of Bacterial Cell Wall Synthesis : The phenyl and thiophene groups may interact with bacterial membranes or cell wall components.
Case Studies
Research has highlighted several case studies involving similar compounds:
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of various acetamide derivatives against multi-drug resistant strains. This compound was part of a series that demonstrated enhanced activity against resistant strains compared to standard antibiotics .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects in vivo using animal models. The compound exhibited significant reduction in edema and inflammation markers when compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
